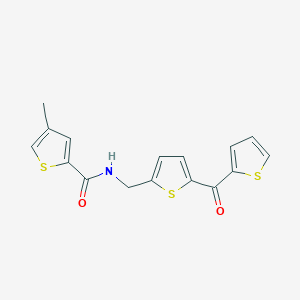
4-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, material science, and organic synthesis. This compound, in particular, has garnered attention due to its potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of thiophene derivatives. One common approach is the Suzuki–Miyaura cross-coupling reaction , which involves the reaction of a thiophene boronic acid with a halogenated thiophene in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for constructing thiophene-based compounds.
Industrial Production Methods: On an industrial scale, the production of thiophene derivatives often employs continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated synthesis platforms can streamline the production process, reducing the need for manual intervention and minimizing human error.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium hexacyano-ferrate(III) in alkaline medium.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often involve the use of strong bases or nucleophiles.
Major Products Formed: The major products formed from these reactions include various thiophene derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science applications.
Scientific Research Applications
4-Methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a lead molecule in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Biology: Thiophene derivatives are known to interact with various biological targets, making them valuable in studying biological processes and developing therapeutic agents.
Material Science: Thiophene-based compounds are used in the synthesis of organic semiconductors and other advanced materials.
Industry: The compound's unique properties make it suitable for use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Nocodazole: Methyl N-(5-thenoyl-2-benzimidazolyl)carbamate[_{{{CITATION{{{_4{Nocodazole - Methyl N-(5-thenoyl-2-benzimidazolyl)carbamate, Methyl 5 ...
Thiophene-2-carboxamide derivatives: Various derivatives of thiophene-2-carboxamide with different substituents
Uniqueness: 4-Methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide stands out due to its specific structural features, such as the presence of multiple thiophene rings and the methyl group at the 4-position. These features contribute to its unique chemical and biological properties, distinguishing it from other thiophene derivatives.
Properties
IUPAC Name |
4-methyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S3/c1-10-7-14(21-9-10)16(19)17-8-11-4-5-13(22-11)15(18)12-3-2-6-20-12/h2-7,9H,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJRYTCOYCESCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
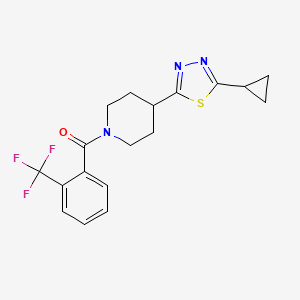
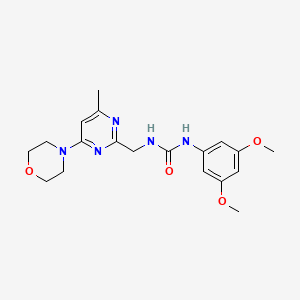
![Tert-butyl (4aR,8aS)-3-oxo-6-[4-[(prop-2-enoylamino)methyl]benzoyl]-4,4a,5,7,8,8a-hexahydro-2H-pyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B2727992.png)
![N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2727993.png)
![tert-butyl N-{1-amino-2-[(1H-pyrazol-1-yl)methyl]propan-2-yl}carbamate](/img/structure/B2727994.png)
![tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate](/img/structure/B2727996.png)
![tert-butylN-[1-(aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate](/img/structure/B2727999.png)
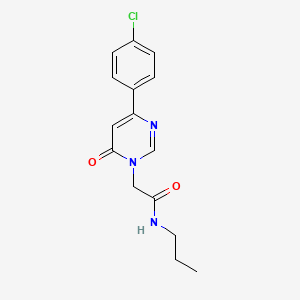
![(2E)-2-(benzenesulfonyl)-3-{2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}prop-2-enenitrile](/img/structure/B2728003.png)

![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2728010.png)
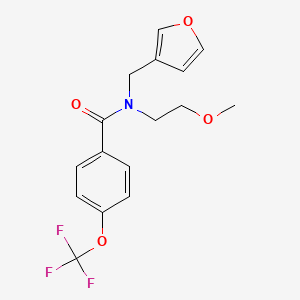
![2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE](/img/structure/B2728012.png)
![N-butyl-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2728013.png)
